molecular formula C8H11Cl2N B6251843 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride CAS No. 1980076-43-4

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride

Cat. No.: B6251843
CAS No.: 1980076-43-4
M. Wt: 192.1
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Description

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of a chloromethyl group at the 6th position and two methyl groups at the 2nd and 3rd positions of the pyridine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride typically involves the chloromethylation of 2,3-dimethylpyridine. One common method includes the reaction of 2,3-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Methyl derivatives of the original compound are formed.

Scientific Research Applications

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2,3-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological processes, making it a potential candidate for antimicrobial and anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    6-Methyl-2,3-dimethylpyridine: Similar structure but without the chloromethyl group, leading to different chemical reactivity.

    6-(Bromomethyl)-2,3-dimethylpyridine: Similar to the compound but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

Uniqueness

6-(chloromethyl)-2,3-dimethylpyridine hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

1980076-43-4

Molecular Formula

C8H11Cl2N

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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